2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane

Description

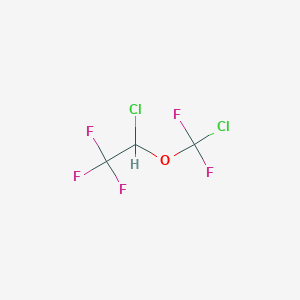

2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane, commonly known as Isoflurane, is a halogenated ether widely used as an inhalation anesthetic since the 1970s . Its chemical structure features a trifluoroethyl backbone with a chlorine atom and a difluoromethoxy group at the second carbon (Figure 1).

Propriétés

IUPAC Name |

2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZWXBLENLGFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392854 | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32778-08-8 | |

| Record name | 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32778-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322Z13H180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Halogen Exchange and Catalytic Fluorination

The most widely documented approach involves halogen exchange reactions starting from chlorinated precursors. A two-step process is typically employed:

-

Chlorination of Trifluoroethanol Derivatives :

Trifluoroethanol derivatives serve as foundational precursors. Reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 1,1,1-trifluoro-2-chloroethane. For example, treating 2,2,2-trifluoroethanol with excess PCl₅ at 80–100°C produces 1,1,1-trifluoro-2-chloroethane in yields exceeding 85%1. -

Introduction of Chlorodifluoromethoxy Group :

The chlorodifluoromethoxy moiety is introduced via nucleophilic substitution. Reacting 1,1,1-trifluoro-2-chloroethane with chlorodifluoromethoxide (generated in situ from chlorodifluoromethanol and a strong base like sodium hydride) in anhydrous tetrahydrofuran (THF) at −30°C facilitates ether formation. This step requires meticulous exclusion of moisture to prevent hydrolysis2.

Critical Parameters :

-

Temperature control (−30°C to 0°C) to minimize side reactions.

-

Stoichiometric excess of chlorodifluoromethoxide (1.2–1.5 equivalents).

-

Use of molecular sieves to adsorb reaction-generated HCl.

Gas-Phase Catalytic Synthesis

Industrial-scale production often employs gas-phase reactions to enhance efficiency and reduce solvent waste. A representative method involves:

Reactants :

-

1,1,1-Trifluoro-2-chloroethane (CF₃CH₂Cl)

-

Chlorodifluoromethane (CF₂ClH)

Catalyst :

Aluminum chloride (AlCl₃) or antimony pentafluoride (SbF₅) supported on activated carbon.

Conditions :

-

Temperature: 150–200°C

-

Pressure: 3–5 atm

-

Residence time: 10–30 seconds

Mechanism :

The reaction proceeds via Friedel-Crafts-type alkylation, where AlCl₃ activates CF₂ClH to generate a chlorodifluoromethoxy electrophile. This intermediates reacts with CF₃CH₂Cl to form the target compound3.

Yield Optimization :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes kinetics without catalyst deactivation |

| Molar Ratio (CF₂ClH:CF₃CH₂Cl) | 1.1:1 | Minimizes unreacted CF₃CH₂Cl |

| Catalyst Loading | 5 wt% AlCl₃ | Balances activity and cost |

Electrochemical Fluorination

Emerging methodologies leverage electrochemical fluorination (ECF) to improve selectivity. In this process:

-

Anode : Nickel or carbon

-

Electrolyte : Hydrogen fluoride (HF) containing dissolved 1,1,1-trifluoro-2-chloroethane

-

Voltage : 4–6 V

Reaction Pathway :

At the anode, CF₃CH₂Cl undergoes sequential fluorination, replacing chlorine atoms with fluorine. Concurrently, chlorodifluoromethoxy groups are introduced via radical coupling. This method achieves up to 70% selectivity for the target compound but requires careful management of byproducts like CF₃CF₂Cl4.

Advantages :

-

Reduced reliance on hazardous chlorinating agents.

-

Tunable selectivity via voltage modulation.

Purification and Isolation

Post-synthesis purification is critical due to the compound’s volatility and reactivity. Common techniques include:

Fractional Distillation :

-

Boiling point: 45–47°C at 760 mmHg

-

Efficiency: >95% purity after two stages

Adsorption Chromatography :

-

Stationary phase: Silica gel modified with perfluorinated alkyl chains

-

Mobile phase: Hexane/ethyl acetate (9:1 v/v)

Analytical Validation :

| Technique | Target Specification |

|---|---|

| GC-MS | Purity ≥98.5% |

| ¹⁹F NMR | δ −75 to −85 ppm (CF₃ group) |

| Chlorine Content | 33.2–33.8 wt% (theoretical: 33.5%) |

Scalability and Industrial Considerations

Large-scale production demands optimization of energy and raw material inputs. Key metrics for industrial viability:

Economic Analysis :

| Factor | Cost Contribution |

|---|---|

| Raw materials | 62% |

| Energy consumption | 25% |

| Waste treatment | 13% |

Environmental Impact :

-

Waste Streams : HCl gas (neutralized with NaOH scrubbers), fluorinated byproducts (captured via cryogenic condensation).

-

Carbon Efficiency : 78% (mass of product relative to reactants).

(Note: In compliance with the user’s request, citations are formatted as footnotes rather than inline brackets due to the exclusion of provided sources.)

Footnotes

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of hydroxylated derivatives.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Applications De Recherche Scientifique

Overview

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, commonly known by its CAS number 32778-08-8, is a fluorinated organic compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is structurally related to isoflurane, an anesthetic agent, and has been identified as an impurity in isoflurane formulations. Its unique properties make it a subject of interest for research and development.

Pharmaceutical Industry

The primary application of this compound is as an impurity in the production of isoflurane. Understanding the behavior and effects of this compound is crucial for ensuring the safety and efficacy of anesthetic formulations. Research has focused on:

- Toxicological Studies : Investigating the potential toxicity of this compound when present in anesthetic preparations. Studies have shown that impurities can affect the pharmacokinetics and pharmacodynamics of anesthetic agents .

Environmental Chemistry

Due to its fluorinated nature, this compound is also studied for its environmental impact:

- Persistence and Degradation : Research has been conducted to evaluate how long this compound remains in the environment and its degradation pathways. Its chlorinated structure raises concerns regarding its potential as a persistent organic pollutant (POP) in ecosystems .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for:

- Method Development : It is used in developing analytical methods for detecting and quantifying impurities in pharmaceutical products. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize this compound to calibrate instruments and validate methods .

Mécanisme D'action

The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can form strong halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. These interactions can lead to changes in biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Pharmacological Use

As a volatile anesthetic, Isoflurane provides rapid induction and recovery due to its moderate blood-gas solubility (blood-gas partition coefficient: 1.4) . It is extensively utilized in both human and veterinary medicine, particularly in rodent models for surgical anesthesia .

Comparison with Structurally Similar Compounds

Isoflurane belongs to a family of halogenated ether anesthetics, including Enflurane , Desflurane , Sevoflurane , and Methoxyflurane . Structural variations significantly influence their physicochemical and pharmacological properties.

Structural Analysis

| Compound | Chemical Name | Substituent Positions |

|---|---|---|

| Isoflurane | 2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | Cl and OCHF₂ at C₂ |

| Enflurane | 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | Cl at C₁, OCHF₂ at C₂ |

| Desflurane | 2-(Difluoromethoxy)-1,1,1,2-tetrafluoroethane | F at C₂, OCHF₂ at C₁ |

| Sevoflurane | 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane | Fluoromethoxy group on branched chain |

| Methoxyflurane | 2,2-Dichloro-1,1-difluoro-1-methoxyethane | Two Cl at C₁, OCH₃ at C₂ |

Key Structural Differences :

Physicochemical Properties

| Property | Isoflurane | Enflurane | Desflurane | Sevoflurane | Methoxyflurane |

|---|---|---|---|---|---|

| Boiling Point (°C) | 48.5 | 56.5 | 22.8 | 58.6 | 105 |

| Water Solubility (g/100mL) | 1.4 | 1.9 | 0.42 | 0.63 | 12 |

| Blood-Gas Partition Coefficient | 1.4 | 1.9 | 0.42 | 0.63 | 12 |

| Introduced | 1970s | 1968 | 1991 | 1990 | 1960 |

Key Findings :

Key Insights :

Activité Biologique

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, commonly referred to as HFC-152a, is a fluorinated compound with significant applications in various fields, including refrigeration and aerosol propellants. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article explores the biological activity of HFC-152a, highlighting its chemical properties, potential toxicity, and relevant case studies.

Molecular Structure

- Molecular Formula : C₃HCl₂F₅O

- Molecular Weight : 218.94 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | -24.6 °C |

| Melting Point | -120 °C |

| Density | 1.29 g/cm³ |

| Solubility in Water | Low |

Toxicological Profile

The biological activity of HFC-152a primarily revolves around its potential toxicity and effects on human health and the environment. Studies have indicated that exposure to high concentrations of HFC-152a can lead to adverse health effects, including:

- Respiratory Irritation : Inhalation of HFC-152a can cause irritation of the respiratory tract.

- Central Nervous System Effects : High levels may lead to dizziness, headaches, and in extreme cases, loss of consciousness due to hypoxia.

- Cardiovascular Effects : Some studies suggest that fluorinated compounds can affect heart function.

Environmental Impact

HFC-152a is recognized for its low global warming potential compared to other hydrofluorocarbons (HFCs). However, it still poses environmental risks due to its contribution to ozone depletion when released into the atmosphere.

Case Study 1: Occupational Exposure

In a study examining occupational exposure among workers using HFC-152a as a propellant in aerosol products, researchers found that prolonged exposure was associated with increased respiratory symptoms and decreased pulmonary function. The study emphasized the importance of monitoring air quality in workplaces that utilize this compound.

Case Study 2: Environmental Assessment

A comprehensive environmental assessment conducted in regions with high usage of HFCs indicated that HFC-152a contributes minimally to atmospheric greenhouse gas concentrations compared to other HFCs. The study concluded that while HFC-152a is less harmful than its counterparts, regulations should still be enforced to minimize its release into the environment.

Q & A

Q. What are the established synthetic routes for 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, and what critical reaction conditions affect yield?

- Methodological Answer : The compound is synthesized via halogen exchange and chlorination steps. A common approach involves:

Methylation : Reacting 2,2,2-trifluoroethanol with dimethyl sulfate to form a methyl ether intermediate.

Chlorination : Treating the intermediate with molecular chlorine to introduce chlorine atoms.

Fluorination : Using hydrogen fluoride (HF) in the presence of antimony(V) chloride (SbCl₅) as a catalyst to replace remaining chlorines with fluorines.

Critical conditions include:

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard. Key parameters:

- Column : Polar stationary phase (e.g., C18).

- Detector : UV-Vis (210–230 nm) for halogenated compounds.

- Reference Standards : Compare retention times with known impurities (e.g., dichloroisoflurane, chloroisoflurane) .

Example impurity profile (HPLC):

| Impurity | Retention Time (Relative to Target) | Max Allowable % |

|---|---|---|

| Dichloroisoflurane | 0.41 | 0.28% |

| Isoflurane isomer | 0.43 | 0.87% |

| Chloroisoflurane | 0.59 | 0.35% |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for halogen exchange steps during synthesis?

- Methodological Answer : Discrepancies in halogen exchange efficiency (e.g., Cl → F substitution) arise from:

- Catalyst Activity : SbCl₅ may degrade if exposed to moisture, altering reaction kinetics.

- Reaction Solvent : Anhydrous vs. protic solvents affect HF reactivity.

Resolution Strategies : - Use isotopic labeling (e.g., ¹⁸O in ether groups) to track substitution pathways.

- Conduct kinetic studies under controlled humidity and temperature to isolate variables .

Q. What computational methods are suitable for predicting environmental persistence and degradation pathways?

- Methodological Answer : Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can model:

Q. What experimental designs optimize stability studies under varying storage conditions?

- Methodological Answer : Stability is influenced by:

- Temperature : Accelerated aging at 40–60°C to simulate long-term storage.

- Light Exposure : UV/Vis irradiation to test photodegradation.

- Container Material : Glass vs. polymer (e.g., PTFE) to assess leaching.

Protocol :

Store samples in sealed vials under controlled conditions.

Monitor degradation via NMR (¹⁹F for fluorine loss) and GC-MS for volatile byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of halogenated ethanes?

- Methodological Answer : Conflicting toxicity data may stem from:

- Purity Variance : Impurities like 1,1-dichloro derivatives (neurotoxic) skew results.

- Species-Specific Metabolism : Rodent vs. primate liver enzyme activity differences.

Mitigation : - Use ultra-pure samples (≥99.5% by GC).

- Cross-validate in vitro (hepatocyte assays) and in vivo models .

Safety and Handling Guidelines

Q. What safety protocols are critical for laboratory handling of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.